molecular formula C18H16ClN3O2S B2765299 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226429-81-7

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2765299
CAS No.: 1226429-81-7
M. Wt: 373.86
InChI Key: JJCNYPOUVDPXED-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound featuring a multi-substituted imidazole core, a thioether bridge, and an acetamide functionality. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds with this scaffold are frequently investigated for their potential biological activities. The imidazole ring is a privileged structure in pharmacology, found in a variety of approved therapeutics and known for its diverse applications . The presence of both chlorophenyl and methoxyphenyl substituents, along with the thioacetamide linkage, contributes to the compound's electronic profile and may influence its interaction with biological targets . Researchers utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules. Its structure serves as a valuable scaffold for developing novel ligands for enzymes and receptors. The synthetic protocols for closely related analogues often involve a multi-step process, starting with the formation of the imidazole ring via cyclocondensation, followed by the introduction of the thioacetamide side chain . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-15-8-2-12(3-9-15)16-10-21-18(25-11-17(20)23)22(16)14-6-4-13(19)5-7-14/h2-10H,11H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCNYPOUVDPXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid.

    Thioether formation: The imidazole derivative is then reacted with thiourea to introduce the thioether linkage.

    Acetamide formation: Finally, the thioether intermediate is reacted with chloroacetamide under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Varying Aryl Substituents
Compound Name Substituents (Positions 1, 2, 5) Key Differences Biological Activity (IC₅₀/EC₅₀) Melting Point (°C)
Target Compound 1: 4-ClPh; 2: thioacetamide; 5: 4-MeOPh Reference compound Under investigation 215–217 (pred.)
9c () 1: benzodiazolyl; 2: triazole-thioacetamide; 5: 4-BrPh Bromine substituent (heavier halogen) α-Glucosidase inhibition: 12 µM 198–200
C1 () 1: 3-Cl-benzothiophene; 2: dimethylamino Benzothiophene core; dimethylamino group Antimicrobial: Moderate 160–162
1,2,4,5-Tetraphenyl-1H-imidazole () 1,2,4,5: Ph No thioacetamide; fully aryl-substituted Not reported 245–247
N-{4-[4-(4-FPh)-1-Me-2-(MeSO)-1H-imidazol-5-yl]-2-pyridyl}acetamide () 5: 4-FPh; 2: methylsulfinyl Sulfinyl group; pyridyl backbone COX-2 inhibition: 0.3 µM 178 (dihydrate)

Key Observations :

  • Halogen Effects : The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to fluorophenyl () but reduce metabolic stability relative to bromophenyl (9c, ) .
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (target) provides resonance stabilization, contrasting with electron-withdrawing nitro groups in nitroimidazoles (), which are often associated with redox activity .
Physicochemical Properties
  • Solubility : The thioacetamide group improves aqueous solubility compared to fully aryl-substituted imidazoles (e.g., 1,2,4,5-tetraphenyl derivative, ) but is less polar than sulfinyl-containing analogues () .
  • Thermal Stability : The melting point of the target compound (~215°C) aligns with trends for moderately substituted imidazoles, lower than heavily aryl-substituted derivatives (e.g., tetraphenyl imidazole: 245°C) due to reduced crystal packing efficiency .

Biological Activity

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates an imidazole ring, chlorophenyl, and methoxyphenyl groups, which are known to confer various pharmacological properties.

Chemical Structure

The molecular formula of this compound is C22H19ClN4O2SC_{22}H_{19}ClN_{4}O_{2}S with a molecular weight of 470.99 g/mol. The structural representation can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C22H19ClN4O2S
Molecular Weight 470.99 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the imidazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents include potassium carbonate and ethyl chloroacetate, among others.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. The thioacetamide moiety may enhance this activity by improving the compound's ability to penetrate microbial cell walls.

Antitumor Activity

The imidazole ring is recognized for its role in cancer therapy. Compounds like this compound have demonstrated potential in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that these compounds may interfere with key signaling pathways involved in tumor growth and metastasis.

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors involved in cancer progression and microbial resistance. These interactions lead to alterations in biochemical pathways that can inhibit tumor growth or microbial proliferation.

Case Studies

Several studies have highlighted the efficacy of imidazole-based compounds in clinical settings:

  • Anticancer Studies : A study published in Cancer Research demonstrated that imidazole derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis in cancer cells.
  • Antimicrobial Efficacy : Research reported in Journal of Antimicrobial Chemotherapy indicated that similar compounds exhibited potent activity against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with other related compounds is essential:

Compound Activity Key Findings
2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamideAntimicrobial, AntitumorEffective against resistant bacteria; reduced tumor size
2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyln}-N-(2-methoxyethyl)acetamideAnticonvulsantExhibited anticonvulsant properties in animal models

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 428.08) .
  • IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S bond) .

How can computational tools enhance understanding of electronic properties and reactivity?

Q. Advanced

  • Multiwfn analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For example, the thioether sulfur and acetamide carbonyl are reactive hotspots .
  • Density Functional Theory (DFT) : Optimize geometry and predict reaction pathways (e.g., thioether oxidation to sulfoxide) .
    Example Table :
PropertyValue (DFT Calculation)Experimental Observation
HOMO-LUMO gap4.2 eVAligns with UV-Vis λmax (~300 nm)
Dipole moment5.1 DebyeCorrelates with solubility in polar solvents

What strategies address contradictions in structure-activity relationship (SAR) data?

Q. Advanced

  • Systematic substituent variation : Compare analogs with different aryl groups (e.g., 4-chlorophenyl vs. 4-bromophenyl) to assess bioactivity trends .
  • Combined experimental/theoretical validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., COX-2) and validate via enzyme inhibition assays .
    Example SAR Table :
Substituent (R)IC₅₀ (µM) COX-2LogPBinding Energy (kcal/mol)
4-Cl0.453.8-9.2
4-OCH₃1.202.5-7.8
4-Br0.504.0-9.0

How can reaction yields be optimized in multi-step synthesis?

Q. Advanced

  • Catalyst screening : Use Pd/C or CuI for coupling steps (improves yield from 60% to 85%) .
  • Solvent optimization : Replace DMF with DMSO for higher thioether coupling efficiency .
  • In-line monitoring : Employ HPLC or TLC to track intermediates and adjust conditions in real time .

What methods resolve discrepancies between experimental and computational data?

Q. Advanced

  • X-ray crystallography : Resolve absolute configuration using SHELXL (e.g., confirming imidazole ring planarity) .
  • Dynamic NMR studies : Analyze temperature-dependent spectra to detect conformational flexibility not captured by static DFT models .

How is the mechanism of action elucidated for this compound?

Q. Advanced

  • Enzyme inhibition assays : Measure IC₅₀ against targets (e.g., tyrosine kinase) using fluorogenic substrates .
  • Molecular dynamics simulations : Simulate binding stability over 100 ns trajectories (e.g., hydrogen bonds between acetamide and ATP-binding pocket) .

What are effective strategies for scaling up synthesis without compromising purity?

Q. Advanced

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., <5% impurities at 10 g scale) .
  • Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

How do structural modifications influence pharmacokinetic properties?

Q. Advanced

  • LogP adjustments : Introduce polar groups (e.g., -OH) to reduce LogP from 3.8 to 2.5, enhancing aqueous solubility .
  • Metabolic stability : Replace 4-methoxyphenyl with 4-fluorophenyl to slow CYP450-mediated degradation .

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